molecular formula C13H22Cl2N2O2 B576998 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 14421-47-7

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No. B576998
CAS RN: 14421-47-7
M. Wt: 309.231
InChI Key: NKFSPSPNZBYUDX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have aminoethyl and dimethoxy groups attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of an accident .

Future Directions

The future directions in the study of this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on clinical trials .

properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2;;/h7-8,11,15H,3-6,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSPSPNZBYUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCN)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656559
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride

CAS RN

14421-47-7
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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